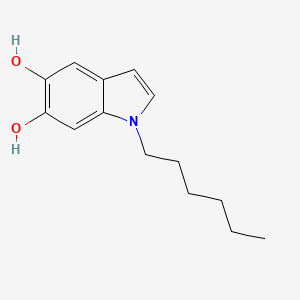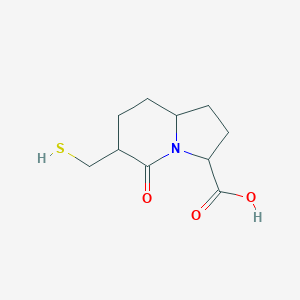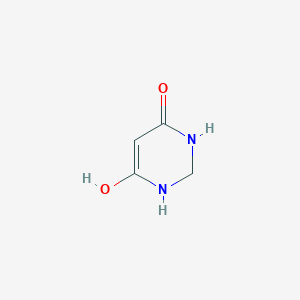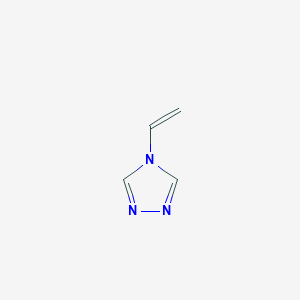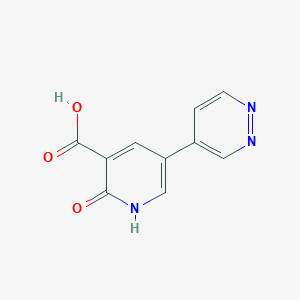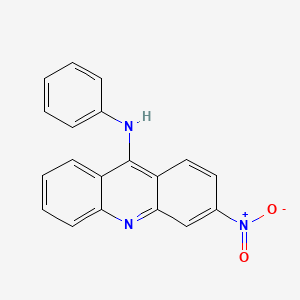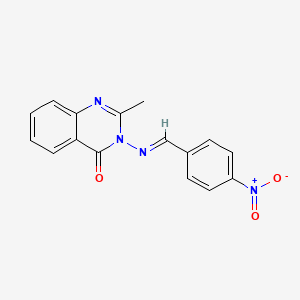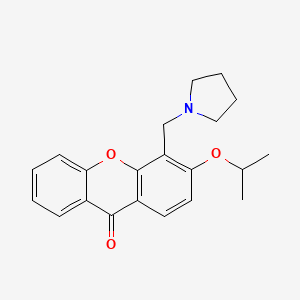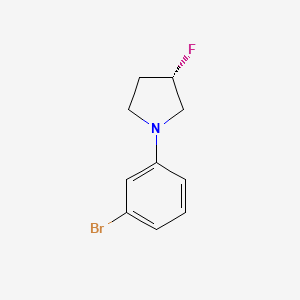![molecular formula C8H9ClN4O2 B12925044 [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a hydrazinylidene group, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate typically involves the condensation of 6-chloropyridazine-3-carbohydrazide with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways. Its structural features allow for the design of analogs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptor sites, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
- [(2E)-2-[(6-bromopyridazin-3-yl)hydrazinylidene]ethyl] acetate
- [(2E)-2-[(6-fluoropyridazin-3-yl)hydrazinylidene]ethyl] acetate
- [(2E)-2-[(6-methylpyridazin-3-yl)hydrazinylidene]ethyl] acetate
Uniqueness
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is unique due to the presence of the chlorine atom on the pyridazine ring, which imparts distinct electronic and steric properties. This substitution pattern influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.
特性
分子式 |
C8H9ClN4O2 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate |
InChI |
InChI=1S/C8H9ClN4O2/c1-6(14)15-5-4-10-12-8-3-2-7(9)11-13-8/h2-4H,5H2,1H3,(H,12,13)/b10-4+ |
InChIキー |
YZSBQFBWGADEEQ-ONNFQVAWSA-N |
異性体SMILES |
CC(=O)OC/C=N/NC1=NN=C(C=C1)Cl |
正規SMILES |
CC(=O)OCC=NNC1=NN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


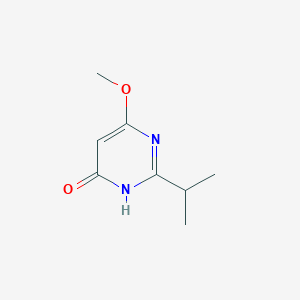
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
